molecular formula C19H18ClFN2 B159560 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole CAS No. 138900-27-3

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

Cat. No. B159560
Key on ui cas rn: 138900-27-3
M. Wt: 328.8 g/mol
InChI Key: YCXCLZSLZGBCTA-UHFFFAOYSA-N
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Patent
US06335463B1

Procedure details

Perregaard et al., J Med. Chem, 1992, 35, 1092-1101, disclosed a new method of preparing sertindole. This method comprises reaction of the intermediate 5-chloro-1-(4-fluorophenyl)indole with 4-piperidone in a mixture of trifluoroacetic acid and acetic acid, reduction of the resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole in order to obtain 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole which in turn is reacted with 1-(2-chloroethyl)-2-imidazolidinon in the presence of K2CO3 and KI in methyl isobutyl ketone (MIBK). The 5-chloro-1-(4-fluorophenyl)indole was obtained from the corresponding 3-acetoxy-indole by NaBH4 reduction in methanol and subsequent elimination of H2O under acidic conditions. The 3-acetoxy-indole was prepared from the N-(4fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine following literature procedures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
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reactant
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Type
solvent
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Type
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Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N:7]2[C:11]3[CH:12]=[CH:13][C:14]([Cl:16])=[CH:15][C:10]=3[C:9]([CH:17]3[CH2:22][CH2:21][N:20](CCN4C(=O)NCC4)[CH2:19][CH2:18]3)=[CH:8]2)=[CH:5][CH:4]=[C:3]([F:31])[CH:2]=1.ClC1C=C2C(=CC=1)N(C1C=CC(F)=CC=1)C=C2.N1CCC(=O)CC1.ClC1C=C2C(=CC=1)N(C1C=CC(F)=CC=1)C=C2C1CCNCC=1>FC(F)(F)C(O)=O.C(O)(=O)C>[Cl:16][C:14]1[CH:15]=[C:10]2[C:11](=[CH:12][CH:13]=1)[N:7]([C:6]1[CH:5]=[CH:4][C:3]([F:31])=[CH:2][CH:1]=1)[CH:8]=[C:9]2[CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N2C=C(C3=C2C=CC(=C3)Cl)C4CCN(CC4)CCN5CCNC5=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=CN(C2=CC1)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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